molecular formula C10H9BrF2O2 B12987511 3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol

3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol

Cat. No.: B12987511
M. Wt: 279.08 g/mol
InChI Key: FCUJNPJYTXQBBE-UHFFFAOYSA-N
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Description

3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol is a chemical compound that features an oxetane ring, a bromomethyl group, and two fluorine atoms on a phenyl ring. Oxetanes are four-membered cyclic ethers that have gained significant interest in medicinal chemistry due to their unique properties, such as high polarity and low molecular weight .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol typically involves the bromination of a precursor compound followed by cyclization to form the oxetane ring. One common method involves the use of 2-bromobenzoic acid and terminal epoxides, catalyzed by tetrabutylammonium bromide, to achieve a regioselective ring-opening reaction . This method is operationally simple and provides good yields.

Industrial Production Methods

Industrial production of oxetane derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxetane ring can be opened under oxidative or reductive conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxetanes, while oxidation and reduction can lead to ring-opened products .

Scientific Research Applications

3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol involves its interaction with molecular targets through its functional groups. The oxetane ring can act as a bioisostere, mimicking the properties of other functional groups such as carbonyls. This allows the compound to interact with enzymes and receptors in a manner similar to naturally occurring molecules .

Properties

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

IUPAC Name

3-[4-(bromomethyl)-2,5-difluorophenyl]oxetan-3-ol

InChI

InChI=1S/C10H9BrF2O2/c11-3-6-1-9(13)7(2-8(6)12)10(14)4-15-5-10/h1-2,14H,3-5H2

InChI Key

FCUJNPJYTXQBBE-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=C(C=C(C(=C2)F)CBr)F)O

Origin of Product

United States

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